molecular formula C11H12O6 B1264881 Eucomic acid, (-)-

Eucomic acid, (-)-

Cat. No. B1264881
M. Wt: 240.21 g/mol
InChI Key: XLGKDRSWPCQYAB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eucomic acid, (-)- is a monocarboxylic acid. It has a role as a metabolite.

Scientific Research Applications

Cellular Antiaging Properties

Research on Eucomic acid and its derivatives, such as glucopyranosyloxybenzyl eucomate, has demonstrated significant antiaging properties in cellular models. A study by Simmler et al. (2011) found that Eucomic acid increased cytochrome c oxidase activity in human keratinocyte cell lines, which is crucial for mitochondrial respiratory function and energy production. This suggests its potential as a natural ingredient in antiaging preparations to address age-related disorders, including skin aging (Simmler et al., 2011).

Catalytic Synthesis

The synthesis of Eucomic acid has been explored to understand its chemical structure and potential applications further. Estipona et al. (2016) achieved a catalytic enantioselective synthesis of (+)-Eucomic acid, highlighting the compound's significance in synthetic chemistry and its potential for various scientific applications (Estipona et al., 2016).

Traditional Medicine and Compound Isolation

Eucomic acid derivatives have been isolated from traditional medicinal plants, such as Bletilla striata, indicating its presence and significance in traditional Chinese medicine. Wang et al. (2017) isolated new malic acid derivatives, including eucomic acid 1-methyl ester, from Bletilla striata, used in treating various health conditions (Wang et al., 2017).

Horticultural Applications

In horticulture, Eucomic acid's effects have been studied in the context of plant growth and development. Cheesman et al. (2010) investigated Eucomis species for their horticultural potential, focusing on the environmental and physiological factors affecting in vitro bulblet induction, which could have implications for Eucomic acid's role in plant development (Cheesman et al., 2010).

Bioactive Metabolite Identification

Okada et al. (2009) identified (R)-Eucomic acid as an endogenous metabolite related to leaf movement in Lotus japonicus, a model legume. This discovery opens avenues for further research into the chemical biology of plant movement and development (Okada et al., 2009).

properties

Product Name

Eucomic acid, (-)-

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid

InChI

InChI=1S/C11H12O6/c12-8-3-1-7(2-4-8)5-11(17,10(15)16)6-9(13)14/h1-4,12,17H,5-6H2,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

XLGKDRSWPCQYAB-LLVKDONJSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@](CC(=O)O)(C(=O)O)O)O

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eucomic acid, (-)-
Reactant of Route 2
Eucomic acid, (-)-
Reactant of Route 3
Eucomic acid, (-)-
Reactant of Route 4
Eucomic acid, (-)-
Reactant of Route 5
Eucomic acid, (-)-
Reactant of Route 6
Eucomic acid, (-)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.